(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl
CAS No.: 2376106-42-0
Cat. No.: VC5231062
Molecular Formula: C8H11ClINO
Molecular Weight: 299.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2376106-42-0 |
|---|---|
| Molecular Formula | C8H11ClINO |
| Molecular Weight | 299.54 |
| IUPAC Name | (2S)-2-amino-2-(4-iodophenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H10INO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |
| Standard InChI Key | FXOQGXRQHSKXRI-DDWIOCJRSA-N |
| SMILES | C1=CC(=CC=C1C(CO)N)I.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride belongs to the amino alcohol class, featuring a phenyl ring substituted with iodine at the para position, a secondary amine, and a hydroxyl group. The (2S) configuration denotes its chiral center at the second carbon of the ethanolamine backbone. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2376106-42-0 | |
| Molecular Formula | ||
| Molecular Weight | 299.54 g/mol | |
| IUPAC Name | (2S)-2-amino-2-(4-iodophenyl)ethanol;hydrochloride |
The iodine atom enhances the compound’s polarizability, influencing its electronic interactions in biological systems.
Spectroscopic and Stereochemical Data
The compound’s InChI key (FXOQGXRQHSKXRI-DDWIOCJRSA-N) confirms its stereochemistry, while its SMILES string () provides a simplified structural representation . Nuclear magnetic resonance (NMR) studies of analogous amino alcohols reveal distinct proton environments for the hydroxyl ( 1.5–2.5 ppm) and amine groups ( 3.0–3.5 ppm), though specific spectra for this compound remain unpublished .
Synthesis and Manufacturing
Reductive Amination
The primary synthesis route involves reductive amination of 4-iodobenzaldehyde with ethanolamine derivatives. For example, 4-iodobenzaldehyde reacts with 2-aminoethanol in the presence of sodium cyanoborohydride () under acidic conditions to yield the racemic mixture, which is subsequently resolved via chiral chromatography. Typical reaction conditions include:
Alternative Methods
Alternative approaches include:
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Grignard Reaction: Reaction of 4-iodophenylmagnesium bromide with 2-nitroethanol followed by nitro group reduction and hydrochloride salt formation .
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Enzymatic Resolution: Use of lipases or acylases to enantioselectively hydrolyze ester intermediates, though this method is less common due to cost.
Industrial-scale production by MolCore BioPharmatech achieves ≥97% purity through recrystallization from ethanol-water mixtures .
Physicochemical Properties
Solubility and Partitioning
Experimental solubility data:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 15–20 | 25°C, pH 2–3 |
| Ethanol | 50–60 | 25°C |
| Dichloromethane | <1 | 25°C |
The compound’s calculated logP (1.2) indicates moderate lipophilicity, favoring membrane permeability in biological assays .
Reactivity and Functionalization
Oxidation Reactions
The hydroxyl group undergoes oxidation to a ketone using Jones reagent (), yielding (2S)-2-amino-2-(4-iodophenyl)acetophenone, a precursor for heterocyclic derivatives.
Amine Protection and Deprotection
The primary amine is protected via Boc () or Fmoc () groups, enabling peptide coupling reactions. Deprotection with trifluoroacetic acid (TFA) restores the amine for further functionalization .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits β-glycosidases (IC ≈ 50 μM) by mimicking the transition state of glycoside hydrolysis, leveraging hydrogen bonds between its hydroxyl group and enzyme active sites. Molecular docking studies predict strong interactions with the catalytic residues of human lysosomal β-glucosidase (GBA1).
Neurotransmitter Modulation
In vitro assays demonstrate weak affinity for serotonin receptors (5-HT = 1.2 μM), suggesting potential central nervous system (CNS) applications requiring structural optimization .
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound serves as a building block for:
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Anticancer Agents: Analogues with modified aryl groups show activity against leukemia cell lines (CC = 5–10 μM) .
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Antivirals: Iodine’s halogen-bonding capacity enhances binding to viral proteases.
Radiolabeling Precursor
The iodine-125 isotopologue is used in positron emission tomography (PET) tracer synthesis for neurodegenerative disease imaging .
| Parameter | Value |
|---|---|
| GHS Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) |
| H315 (Causes skin irritation) | |
| H319 (Causes eye irritation) | |
| Precautionary Codes | P261 (Avoid breathing dust) |
| P305+P351+P338 (Eye exposure) |
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